molecular formula C15H21N5O4 B2910037 Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate CAS No. 331235-50-8

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate

货号 B2910037
CAS 编号: 331235-50-8
分子量: 335.364
InChI 键: ROBUPFGQFAOOEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .

作用机制

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate selectively inhibits the PDE10A enzyme, which is highly expressed in the striatum and other regions of the brain. By inhibiting PDE10A, this compound increases the levels of dopamine and cAMP, which are important neurotransmitters involved in the regulation of mood, cognition, and movement. The exact mechanism by which this compound exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of schizophrenia, this compound has been shown to improve cognitive function and reduce the severity of symptoms. In animal models of Huntington's disease, this compound has been shown to improve motor function and reduce the accumulation of toxic protein aggregates in the brain. In animal models of Parkinson's disease, this compound has been shown to reduce motor deficits and increase dopamine levels in the brain.

实验室实验的优点和局限性

One of the main advantages of Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate is its selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some therapeutic applications. In addition, further research is needed to fully understand the safety and efficacy of this compound in humans.

未来方向

There are several future directions for the research and development of Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate. One area of interest is the potential therapeutic applications of this compound in other central nervous system disorders, such as Alzheimer's disease and depression. Another area of interest is the development of new PDE10A inhibitors with improved pharmacokinetic properties and selectivity. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential therapeutic effects in humans.

合成方法

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and trifluoroacetic acid. The final product is obtained in good yield and high purity, and can be further characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学研究应用

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate has been extensively studied for its potential therapeutic applications in various central nervous system disorders. Preclinical studies have shown that PDE10A inhibition by this compound can improve cognitive function, reduce motor deficits, and decrease the severity of symptoms in animal models of schizophrenia, Huntington's disease, and Parkinson's disease. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans with these disorders.

属性

IUPAC Name

ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-3-24-10(21)9-20-11-12(18(2)15(23)17-13(11)22)16-14(20)19-7-5-4-6-8-19/h3-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBUPFGQFAOOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。